1-[(3-Chloro-2-methylphenyl)sulfonyl]-3-methylpiperidine
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Overview
Description
1-(3-Chloro-2-methylbenzenesulfonyl)-3-methylpiperidine is a chemical compound that belongs to the class of sulfonyl chlorides It is characterized by the presence of a piperidine ring substituted with a 3-chloro-2-methylbenzenesulfonyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chloro-2-methylbenzenesulfonyl)-3-methylpiperidine typically involves the reaction of 3-chloro-2-methylbenzenesulfonyl chloride with 3-methylpiperidine. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity and yield. The general reaction scheme is as follows:
[ \text{3-chloro-2-methylbenzenesulfonyl chloride} + \text{3-methylpiperidine} \rightarrow \text{1-(3-chloro-2-methylbenzenesulfonyl)-3-methylpiperidine} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize impurities. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloro-2-methylbenzenesulfonyl)-3-methylpiperidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the sulfonyl group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the sulfonyl chloride group.
Major Products Formed
Substitution Reactions: Substituted derivatives with different functional groups.
Oxidation and Reduction Reactions: Oxidized or reduced forms of the compound.
Hydrolysis: The corresponding sulfonic acid derivative.
Scientific Research Applications
1-(3-Chloro-2-methylbenzenesulfonyl)-3-methylpiperidine has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a precursor for drug development.
Biological Studies: It is used in studies to understand its interactions with biological molecules and its effects on biological systems.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-chloro-2-methylbenzenesulfonyl)-3-methylpiperidine involves its interaction with specific molecular targets. The sulfonyl chloride group can react with nucleophilic sites on proteins or other biomolecules, leading to the formation of covalent bonds. This interaction can modulate the activity of the target molecules and influence various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-2-methylbenzenesulfonyl chloride
- 3-Chloro-2-methylbenzenesulfonamide
- 3-Chloro-2-methylbenzenesulfonic acid
Uniqueness
1-(3-Chloro-2-methylbenzenesulfonyl)-3-methylpiperidine is unique due to the presence of both the piperidine ring and the sulfonyl chloride group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and medicinal chemistry.
Properties
Molecular Formula |
C13H18ClNO2S |
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Molecular Weight |
287.81 g/mol |
IUPAC Name |
1-(3-chloro-2-methylphenyl)sulfonyl-3-methylpiperidine |
InChI |
InChI=1S/C13H18ClNO2S/c1-10-5-4-8-15(9-10)18(16,17)13-7-3-6-12(14)11(13)2/h3,6-7,10H,4-5,8-9H2,1-2H3 |
InChI Key |
MLHSXXZJJHGKQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=C(C(=CC=C2)Cl)C |
Origin of Product |
United States |
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